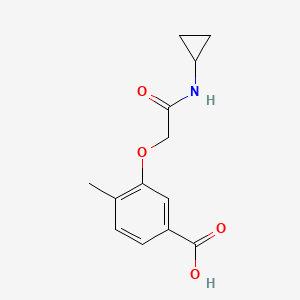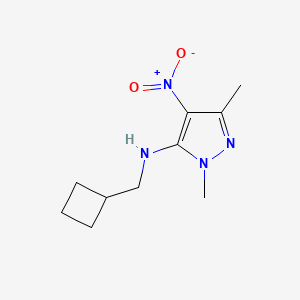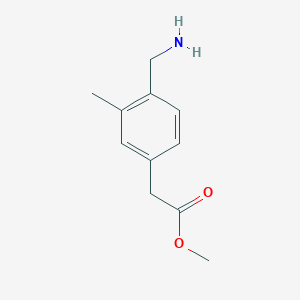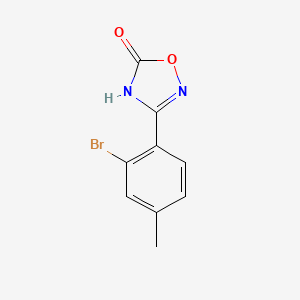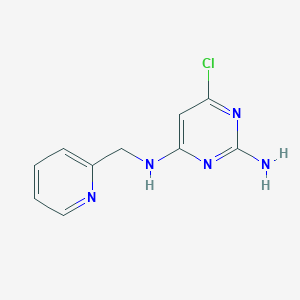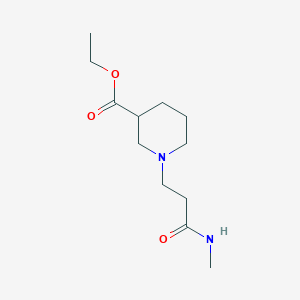
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide through a nucleophilic substitution (SN2) reaction . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product yield.
Chemical Reactions Analysis
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in the central nervous system . The compound’s effects are mediated through its binding to GABA receptors, influencing neurotransmission and neuronal activity.
Comparison with Similar Compounds
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Used as a starting material in the synthesis of various piperidine derivatives.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity and potential use in treating epilepsy.
Ethyl 2-oxo-3-piperidinecarboxylate: Utilized in the synthesis of pharmacologically active compounds
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 1-[3-(methylamino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-12(16)10-5-4-7-14(9-10)8-6-11(15)13-2/h10H,3-9H2,1-2H3,(H,13,15) |
InChI Key |
LFIYRUDTYVRSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


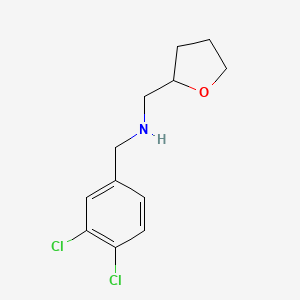
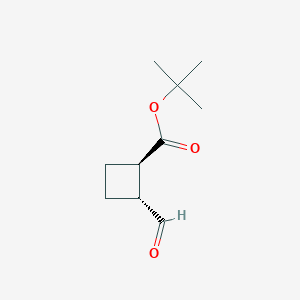
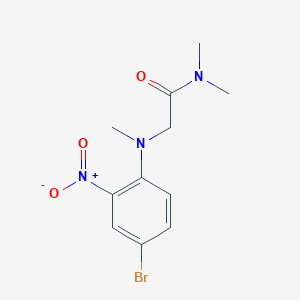
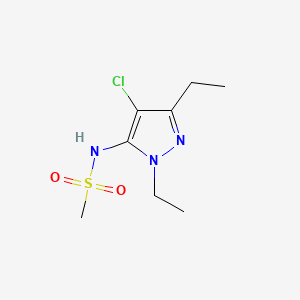
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

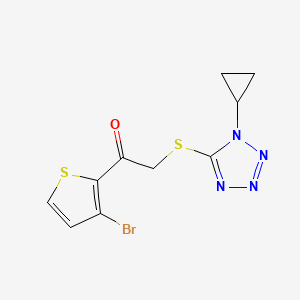
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
